![molecular formula C14H25NO3 B7592944 tert-butyl N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylcarbamate](/img/structure/B7592944.png)
tert-butyl N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylcarbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Carbofuran,' and it is widely used as a pesticide to control insects and pests in agricultural fields. However, the use of Carbofuran has been restricted in many countries due to its harmful effects on the environment and human health.
Mecanismo De Acción
Carbofuran acts as an acetylcholinesterase inhibitor, which means that it inhibits the breakdown of acetylcholine, a neurotransmitter in the nervous system. This results in the accumulation of acetylcholine, which leads to overstimulation of the nervous system and ultimately leads to paralysis and death of insects and pests.
Biochemical and Physiological Effects:
Carbofuran has harmful effects on the environment and human health. It is highly toxic to birds, fish, and other aquatic organisms, and it can contaminate soil and water sources. In humans, exposure to Carbofuran can cause a range of health effects, including nausea, vomiting, headaches, dizziness, and respiratory problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbofuran has several advantages and limitations for lab experiments. Its high toxicity to insects and pests makes it an effective pesticide for controlling crop damage. However, its harmful effects on the environment and human health limit its use in lab experiments. Additionally, the use of Carbofuran is highly regulated, and researchers must adhere to strict safety protocols when handling this chemical compound.
Direcciones Futuras
There are several future directions for research on Carbofuran. One area of research is to develop alternative pesticides that are less harmful to the environment and human health. Another area of research is to study the effects of Carbofuran on soil and water quality and develop strategies to mitigate its impact. Additionally, more research is needed to understand the mechanism of action of Carbofuran and its potential applications in medicine.
Métodos De Síntesis
Carbofuran is synthesized by reacting 2,3-dihydro-2,2-dimethyl-7-benzofuranyl-N-methylcarbamate with tert-butylchloroformate in the presence of a base. The reaction results in the formation of tert-butyl N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylcarbamate, which is the active ingredient in Carbofuran.
Aplicaciones Científicas De Investigación
Carbofuran has been extensively studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In agriculture, Carbofuran is used as a pesticide to control insects and pests that damage crops. However, due to its harmful effects on the environment and human health, the use of Carbofuran has been restricted in many countries. In medicine, Carbofuran has been studied for its potential use as an acetylcholinesterase inhibitor, which can be used to treat Alzheimer's disease. In environmental science, Carbofuran has been studied for its effects on soil and water quality.
Propiedades
IUPAC Name |
tert-butyl N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15(6)10-9-7-8-17-11(9)14(10,4)5/h9-11H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIDPAMFLRRUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2C1OCC2)N(C)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B7592866.png)
![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7592889.png)
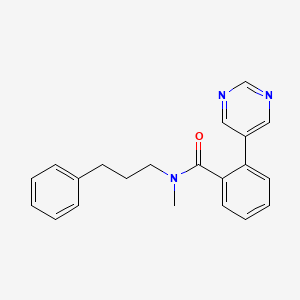
![1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one](/img/structure/B7592901.png)
![N-ethyl-4-[(6-methylpyridin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B7592902.png)
![N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7592906.png)

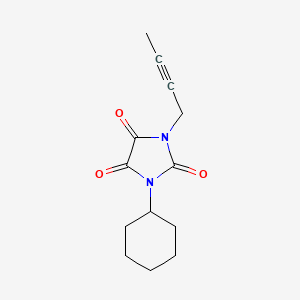
![3-Fluoro-4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzonitrile](/img/structure/B7592919.png)
![1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene](/img/structure/B7592929.png)
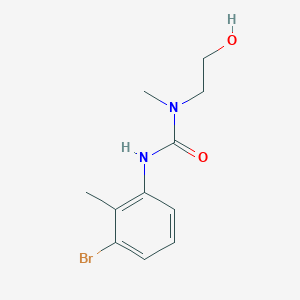
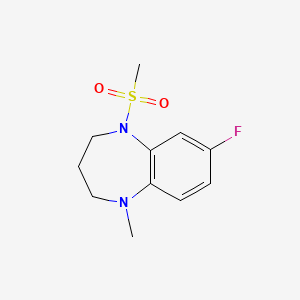
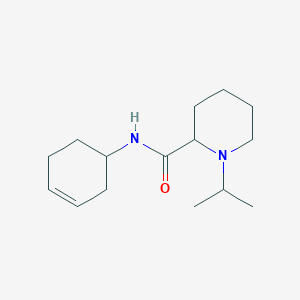
![1-(1,1-dioxothiolan-3-yl)-N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanamine](/img/structure/B7592962.png)